molecular formula C15H19N5O3 B6440223 5-methoxy-2-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2549031-62-9

5-methoxy-2-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No. B6440223
CAS RN: 2549031-62-9
M. Wt: 317.34 g/mol
InChI Key: SSVYWNWPSWLJBW-UHFFFAOYSA-N
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Description

The compound “5-methoxy-2-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole derivatives can be synthesized through various methods. One common method involves the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can also be achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C18H26N4O . It contains a methoxy group attached to a pyrimidine ring, which is further connected to an imidazole ring via a piperidine ring .


Chemical Reactions Analysis

Imidazole derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives . They can also participate in a ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, which allows it to show two equivalent tautomeric forms .

Scientific Research Applications

5-methoxy-2-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine has been used in a variety of scientific research applications. It has been studied as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been studied as a modulator of cellular processes, such as signal transduction pathways and cell cycle progression. In addition, this compound has been studied for its potential to act as a therapeutic agent in various medical conditions, such as cancer, inflammation, and diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-methoxy-2-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine in laboratory experiments include its low toxicity and its ability to modulate the activity of certain enzymes, signal transduction pathways, and receptors. Additionally, this compound is relatively easy to synthesize and is available in a variety of concentrations. The main limitation of this compound is its potential to interact with other compounds, which could lead to unexpected results in experiments.

Future Directions

The future directions for 5-methoxy-2-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine research are numerous. Further studies are needed to better understand the mechanism of action of this compound, as well as its potential therapeutic applications. Additionally, research is needed to identify new uses for this compound, such as its potential use as an anti-tumor agent or as a modulator of immune system function. Finally, research is needed to identify novel synthetic methods for the production of this compound.

Synthesis Methods

The synthesis of 5-methoxy-2-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine is a multi-step process that involves the use of a variety of organic reagents. The first step is the reaction of 1-methyl-1H-imidazole-5-carbonyl chloride with piperidine to form the intermediate 1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl chloride. This intermediate is then reacted with 5-methoxy-2-pyrimidine to form the final product, this compound. The reaction can be carried out in a variety of solvents, including dichloromethane, tetrahydrofuran, and dimethylformamide.

properties

IUPAC Name

[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-(3-methylimidazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-19-10-16-9-13(19)14(21)20-5-3-11(4-6-20)23-15-17-7-12(22-2)8-18-15/h7-11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVYWNWPSWLJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)N2CCC(CC2)OC3=NC=C(C=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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